
Compound of Interest

Compound Name: 1,3-Dimethyl-2-thiohydantoin

Cat. No.: B159642

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-thiohydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Dimethyl-2-thiohydantoin is a derivative of the 2-thiohydantoin heterocyclic scaffold. The core thiohydantoin structure is of significant interest in 

This guide provides a comprehensive technical overview of the core physicochemical characteristics of 1,3-Dimethyl-2-thiohydantoin, supported by

Molecular Identity and Core Physical Properties
1,3-Dimethyl-2-thiohydantoin is a solid, crystalline compound under standard conditions. Its core structure consists of a five-membered imidazolidin

Property

Molecular Formula

Molecular Weight

CAS Number

Appearance

Physical State (20°C)

Melting Point

digraph "1_3_Dimethyl_2_thiohydantoin_Structure" {

graph [layout=neato, overlap=false, splines=true, size="6,4", ratio=fill];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"];

C2 [label="C", pos="-1.2,0.5!", color="#202124", fontcolor="#FFFFFF"];

N3 [label="N", pos="-1.2,-0.5!", color="#4285F4", fontcolor="#FFFFFF"];

C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"];

C5 [label="C", pos="1,0!", color="#202124", fontcolor="#FFFFFF"];

// Substituent nodes

Me_N1 [label="CH₃", pos="-0.5,1.9!", color="#34A853", fontcolor="#FFFFFF"];

S_C2 [label="S", pos="-2.4,0.5!", color="#FBBC05", fontcolor="#202124"];

Me_N3 [label="CH₃", pos="-2.1,-1.2!", color="#34A853", fontcolor="#FFFFFF"];
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O_C4 [label="O", pos="0,-2!", color="#EA4335", fontcolor="#FFFFFF"];

H2_C5 [label="H₂", pos="2,0!", color="#5F6368", fontcolor="#FFFFFF"];

// Bonds

edge [penwidth=2];

N1 -- C2 [color="#5F6368"];

C2 -- N3 [color="#5F6368"];

N3 -- C4 [color="#5F6368"];

C4 -- C5 [color="#5F6368"];

C5 -- N1 [color="#5F6368"];

// Substituent bonds

N1 -- Me_N1 [color="#5F6368"];

C2 -- S_C2 [label="=", color="#5F6368"];

N3 -- Me_N3 [color="#5F6368"];

C4 -- O_C4 [label="=", color="#5F6368"];

C5 -- H2_C5 [style=invis]; // for positioning label// Labels for atoms in the ring

subgraph {

rank=same;

node[shape=none, fontcolor="#202124"];

l_N1 [label="N1", pos="0.3,1!"];

l_C2 [label="C2", pos="-1.5,0.8!"];

l_N3 [label="N3", pos="-1.5,-0.8!"];

l_C4 [label="C4", pos="0.3,-1!"];

l_C5 [label="C5", pos="0.7,0.3!"];

}

}

### **2. Spectroscopic Profile**

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 1,3-Dimethyl-2-t

| **Technique** | **Functional Group / Protons** | **Expected Chemical Shift / Wavenumber** | **Source(s)** |

| :--- | :--- | :--- | :--- |

| **¹H NMR** | N1-CH₃ | Singlet | |

| | N3-CH₃ | Singlet | |

| | C5-CH₂ | Singlet | |

| **¹³C NMR** | C=S (C2) | ~174.0 ppm | |

| | C=O (C4) | ~166.4 ppm | |

| | CH₂ (C5) | ~34.0 ppm | |

| | N-CH₃ | ~15.0 ppm | |

| **IR Spectroscopy** | C=O Stretch | ~1690-1720 cm⁻¹ | |

| | C=N Stretch | ~1610-1630 cm⁻¹ | |

| **UV-Vis** | π→π* transition | ~280-360 nm | |

#### **2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H NMR spectrum of 1,3-Dimethyl-2-thiohydantoin is relatively simple, confirming its symmetrical nature. I

#### **2.2. Infrared (IR) Spectroscopy**

The IR spectrum provides clear evidence for the key functional groups. A strong absorption band in the region 
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#### **2.3. UV-Visible Spectroscopy**

In UV-Visible spectroscopy, thiohydantoin derivatives typically exhibit absorption maxima resulting from π→π* 

### **3. Solubility and Acidity**

#### **3.1. Solubility Profile**

While quantitative solubility datais not extensively published, empirical evidence from synthetic and analytic

#### **3.2. Acidity and Basicity (pKa)**

The parent 2-thiohydantoin scaffold possesses weakly acidic protons at the N1 and N3 positions. However, in1,3

### **4. Experimental Methodologies**

The accurate determination of physicochemical properties relies on standardized experimental protocols. The fo

```dot

digraph "Analytical_Workflow" {

  graph [rankdir=TB, splines=ortho, nodesep=0.6];

  node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6

  edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

  // Nodes

  start [label="Sample: 1,3-Dimethyl-2-thiohydantoin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF

  nmr [label="NMR Spectroscopy\n(¹H & ¹³C)", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"];

  ftir [label="FTIR Spectroscopy", shape=component, fillcolor="#FBBC05", fontcolor="#202124"];

  uvvis [label="UV-Vis Spectroscopy", shape=component, fillcolor="#34A853", fontcolor="#FFFFFF"];

  mp [label="Melting Point\nDetermination", shape=component, fillcolor="#5F6368", fontcolor="#FFFFFF"];

  data_analysis [label="Data Collation & Analysis", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

  report [label="Physicochemical Profile", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

  // Edges

  start -> {nmr, ftir, uvvis, mp} [arrowhead=vee];

  {nmr, ftir, uvvis, mp} -> data_analysis [arrowhead=vee];

  data_analysis -> report [arrowhead=vee];

}

Caption: General workflow for physicochemical characterization.

Protocol for NMR Spectroscopy (¹H and ¹³C)

Rationale: NMR is the most powerful technique for unambiguous structure confirmation and purity assessment.

Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of 1,3-Dimethyl-2-thiohydantoin and dissolve it in approximat

[6]    2.  Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single pulse (e.g., zg30).

Number of Scans: 16-64, depending on concentration.

Relaxation Delay (d1): 1-2 seconds.

[6]    4.  ¹³C NMR Parameters:

Pulse Program: Proton-decoupled (e.g., zgpg30).

Number of Scans: 1024-4096, to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2-5 seconds.

[6]    5.  Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Cal
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Protocol for FTIR Spectroscopy

Rationale: To identify the primary functional groups (C=O, C=N) and confirm the molecular backbone.

Methodology:

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenua

[6]    2.  Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

[6]    4.  Data Processing: Acquire a background spectrum (clean ATR crystal) and subtract it from the s

Protocol for UV-Visible Spectroscopy

Rationale: To determine the wavelength of maximum absorption (λmax) associated with electronic transitions.

Methodology:

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or metha

[6]    2.  Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Parameters:

Scan Range: Typically 200-400 nm.

Blank: Use the same solvent as used for the sample preparation.
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Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance.

Conclusion

1,3-Dimethyl-2-thiohydantoin is a well-defined chemical entity with distinct and measurable physicochemical p

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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